SDH Enzyme Inhibition: 20-Fold Greater Potency of β-Ketonitrile Derivative vs. Fluxapyroxad
A β-ketonitrile derivative synthesized from the 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine scaffold (compound A14) demonstrated a 20-fold increase in SDH enzyme inhibition compared to the commercial SDHI fungicide fluxapyroxad. This highlights the scaffold's potential for generating highly potent leads. [1]
| Evidence Dimension | Succinate dehydrogenase (SDH) enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 0.183 μM (for derivative A14) |
| Comparator Or Baseline | Fluxapyroxad: IC50 = 3.76 μM |
| Quantified Difference | A14 is approximately 20-fold more potent |
| Conditions | Porcine heart SDH enzymatic assay |
Why This Matters
This demonstrates the scaffold's capacity to yield derivatives with significantly enhanced target engagement compared to a commercial SDHI fungicide, making it a high-value starting point for novel fungicide development.
- [1] Zhou, C.; et al. Rational Exploration of Novel SDHI Fungicide through an Amide-β-ketonitrile Bioisosteric Replacement Strategy. J. Agric. Food Chem. 2023, 71, 14, 5483–5495. View Source
